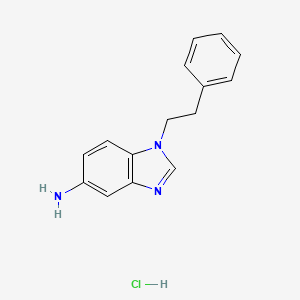

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride

説明

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride is a chemical compound that belongs to the benzimidazole class Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with phenylacetic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to improve yield and efficiency. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

化学反応の分析

Reduction Reactions

The primary amine at the 5-position can participate in reductive alkylation or act as a directing group in catalytic hydrogenation.

Acylation and Hydrazide Formation

The 5-amine reacts with acylating agents or carbonyl compounds to form stable derivatives.

Electrophilic Substitution on the Benzimidazole Ring

The electron-rich benzimidazole ring undergoes substitution at specific positions, guided by the directing effects of the 5-amine and 1-phenethyl groups.

Oxidation Reactions

The phenethyl side chain and amine group are susceptible to oxidation under controlled conditions.

Cyclization and Heterocycle Formation

The 5-amine facilitates cyclocondensation reactions to form fused heterocycles.

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt modulates solubility and reactivity in aqueous media.

科学的研究の応用

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

2-Phenylethylamine: A simple amine with a similar phenylethyl group, known for its role as a neurotransmitter.

Benzimidazole: The parent compound of the benzimidazole class, widely used in pharmaceuticals.

Fentanyl Analogs: Compounds with a phenylethyl group, used as potent analgesics.

Uniqueness

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

生物活性

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with a benzimidazole scaffold often exhibit inhibitory effects on enzymes involved in critical biological pathways, including kinases and phosphatases.

- DNA Interaction : Similar to other benzimidazole derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting a potential role as an antimicrobial agent .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines (e.g., MCF cells) | 25.72 ± 3.95 μM |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | MIC = 0.015 mg/mL |

| Enzyme Inhibition | Inhibits Janus kinase (JAK) pathways | JAK1 IC50 = 6.1 μM; JAK3 IC50 = 0.31 μM |

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Anticancer Studies : In vitro assays demonstrated that the compound significantly reduces tumor growth in multiple cancer cell lines. For instance, it showed a notable reduction in cell viability in MCF7 breast cancer cells, indicating its potential as an anticancer agent .

- Antimicrobial Research : The compound exhibited strong antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL. This suggests its potential use as a therapeutic agent against bacterial infections .

- Mechanistic Insights : Flow cytometry analysis revealed that the compound promotes apoptosis through the activation of intrinsic pathways, highlighting its mechanism of action in cancer therapy .

特性

IUPAC Name |

1-(2-phenylethyl)benzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;/h1-7,10-11H,8-9,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQXWGCXGAXACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048664-16-9 | |

| Record name | 1H-Benzimidazol-5-amine, 1-(2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。